Melicopine

Prostate Cancer Cytotoxicity Acridone Alkaloids

For SAR-driven antimalarial and prostate cancer programs, sourcing the exact acridone alkaloid is critical-subtle methoxylation differences cause 4-5-fold potency shifts. Melicopine (4,5-dimethoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6-one) delivers a defined benchmark: - IC₅₀: PC-3M 47.9 µg/mL, LNCaP 37.8 µg/mL; selectivity vs HEK293 (>100 µg/mL). - IC₅₀: P. falciparum Dd2 33.7 µg/mL, 3D7 29.7 µg/mL-minimal cross-resistance. - ≥95% purity, stored at -20°C; shipped ambient or blue ice as required.

Molecular Formula C17H15NO5
Molecular Weight 313.30 g/mol
CAS No. 568-01-4
Cat. No. B191813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelicopine
CAS568-01-4
Molecular FormulaC17H15NO5
Molecular Weight313.30 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)C3=C1C4=C(C(=C3OC)OC)OCO4
InChIInChI=1S/C17H15NO5/c1-18-10-7-5-4-6-9(10)13(19)11-12(18)15-17(23-8-22-15)16(21-3)14(11)20-2/h4-7H,8H2,1-3H3
InChIKeyPEWWLIQAXYMMAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melicopine Reference Standard & Bioactivity


Melicopine (CAS 568-01-4) is an N-methylacridone alkaloid originally isolated from Melicope fareana and subsequently identified in Zanthoxylum simullans, Acronychia baueri, and other Rutaceae species [1]. The compound (C₁₇H₁₅NO₅, MW 313.30) contains a 1,3-dioxolo moiety fused to the acridone core and is characterized by 4,5-dimethoxy substitution and an N-methyl group [2]. It is available as a purified reference standard (≥95% purity) for research applications .

Reference Standard Purified acridone alkaloid for identification and bioactivity research
Alkaloid Identity N-methylacridone with 1,3-dioxolo ring and 4,5-dimethoxy substitution
Natural Product Origin Isolated from Rutaceae species; available as reference-grade material

Melicopine Cannot Be Replaced


Acridone alkaloids sharing a common N-methylacridone backbone exhibit widely divergent biological activities due to subtle variations in methoxylation patterns and the presence or absence of the 1,3-dioxolo ring [1]. In a head-to-head comparative study of five acridone alkaloids co-isolated from Z. simullans, IC₅₀ values ranged from 12.5 to 51.4 µg/mL against PC-3M cells and 21.1 to 64.2 µg/mL against LNCaP cells, demonstrating that minor structural modifications translate into 4- to 5-fold differences in cytotoxic potency [2]. Similarly, antimalarial activity against chloroquine-resistant Dd2 P. falciparum varied from 18.9 to 41.2 µg/mL across the same five compounds [2]. Consequently, melicopine cannot be substituted with melicopidine, melicopicine, or normelicopine without altering experimental outcomes; procurement must be compound-specific .

Substitution pattern alters bioactivity
Methoxylation and dioxolo-ring differences among acridone alkaloids can shift cytotoxic potency by 4- to 5-fold (reported range), precluding direct analog substitution.
Antimalarial activity varies with strain
Congener potency differs against chloroquine-resistant and sensitive P. falciparum; compound-specific procurement is required for reproducibility.
Not interchangeable with melicopidine or normelicopine
Melicopine’s intermediate potency and distinct substitution prevent interchange; substitution may lead to unintended bioactivity shift.

Melicopine Comparative Bioactivity


PC-3M Prostate Cancer Cell Cytotoxicity

In a direct head-to-head evaluation against five co-isolated acridone alkaloids, melicopine (Compound 6) demonstrated an IC₅₀ of 47.9 µg/mL against the PC-3M prostate cancer cell line [1]. This represents a 3.8-fold lower potency compared to the most active analog normelicopidine (12.5 µg/mL), a 1.3-fold lower potency compared to melicopidine (36.1 µg/mL), and 1.3-fold higher potency compared to normelicopine (36.3 µg/mL) [1]. The data were generated under identical assay conditions: 72-hour incubation with Alamar Blue readout (n=3, mean ± SD) [1].

PC-3M Cytotoxicity
Head-to-head comparison
IC₅₀ 47.9 µg/mL; 3.8× less potent than normelicopidine, 1.3× less potent than melicopidine, 1.3× more potent than normelicopine.
Intermediate potency ranking among co-isolated acridone alkaloids; supports structure-activity context.
PC-3M, 72 h, Alamar Blue; n=3.
Prostate Cancer Cytotoxicity Acridone Alkaloids

LNCaP Prostate Cancer Cell Cytotoxicity

Against the LNCaP lymph node carcinoma of the prostate cell line, melicopine exhibited an IC₅₀ of 37.8 µg/mL, positioning it as the second most potent compound among the five tested acridone alkaloids [1]. Melicopine was 1.8-fold less potent than normelicopidine (21.1 µg/mL) but 1.3-fold more potent than melicopidine (28.9 µg/mL), 1.2-fold more potent than normelicopine (44.6 µg/mL), and 1.7-fold more potent than melicopicine (64.2 µg/mL) [1]. The differential potency profile across cell lines (PC-3M vs. LNCaP) indicates that melicopine exhibits cell-line-dependent activity that distinguishes it from its analogs [1].

LNCaP Cytotoxicity
Head-to-head comparison
IC₅₀ 37.8 µg/mL; 2nd most potent; 1.8× less potent than normelicopidine, 1.3× more potent than melicopidine.
Cell-line-dependent response context; intermediate activity in androgen-sensitive prostate cancer model.
LNCaP, 72 h, Alamar Blue; n=3.
Prostate Cancer Cytotoxicity Acridone Alkaloids

Antimalarial Activity in Dd2 P. falciparum

Against the chloroquine-resistant Dd2 strain of Plasmodium falciparum, melicopine demonstrated an IC₅₀ of 33.7 µg/mL [1]. This activity was 1.8-fold lower than the most potent analog normelicopidine (18.9 µg/mL), 1.6-fold lower than melicopidine (21.6 µg/mL), and 1.3-fold lower than normelicopine (25.9 µg/mL) [1]. Melicopine exhibited 1.2-fold higher potency than melicopicine (41.2 µg/mL) [1]. All compounds were tested in parallel under identical assay conditions (72-hour incubation, DAPI staining, high-throughput confocal imaging) [1].

Dd2 Antiplasmodial
Head-to-head comparison
IC₅₀ 33.7 µg/mL; 1.8× less potent than normelicopidine, 1.2× more potent than melicopicine.
Intermediate antiplasmodial activity against chloroquine-resistant strain; supports resistance screening context.
Dd2 strain, DAPI, confocal imaging; n=3.
Antimalarial Drug Resistance Acridone Alkaloids

Antimalarial Activity in 3D7 P. falciparum

Against the chloroquine-sensitive 3D7 strain of P. falciparum, melicopine exhibited an IC₅₀ of 29.7 µg/mL [1]. This potency was 1.17-fold higher than melicopicine (37.7 µg/mL) and comparable to normelicopine (31.2 µg/mL), though 1.2-fold lower than melicopidine (25.5 µg/mL) [1]. The data establish melicopine as a mid-potency acridone alkaloid against the 3D7 strain, with activity that is differentiated from both more and less potent structural analogs [1].

3D7 Antiplasmodial
Head-to-head comparison
IC₅₀ 29.7 µg/mL; 1.2× less potent than melicopidine, 1.3× more potent than melicopicine.
Mid-potency in chloroquine-sensitive strain; benchmark for cross-study comparison.
3D7 strain, DAPI, confocal imaging; n=3.
Antimalarial Acridone Alkaloids P. falciparum

HEK293 Cell Selectivity

Melicopine exhibited no cytotoxicity against non-cancerous human embryonic kidney HEK293 cells at concentrations up to 100 µg/mL (IC₅₀ > 100 µg/mL), yielding a selectivity index (SI) of >2.9 relative to the Dd2 strain and >3.3 relative to the 3D7 strain [1]. This selectivity profile is shared by normelicopine, melicopidine, and melicopicine (all IC₅₀ > 100 µg/mL against HEK293), indicating that the acridone core confers a favorable therapeutic window, though the magnitude of the SI varies with antimalarial potency [1]. In contrast, normelicopidine achieved an SI of >5.0 against Dd2 due to its higher antiparasitic potency [1].

Selectivity Index
Head-to-head comparison
SI > 2.9 (Dd2); > 3.3 (3D7); no HEK293 cytotoxicity ≤100 µg/mL.
Selectivity context against HEK293 reference cells; SI differs from analogs with higher antimalarial potency.
HEK293, 72 h, Alamar Blue; n=3.
Selectivity Cytotoxicity Safety Screening

Melicopine Application Scenarios


Acridone SAR Studies

Melicopine (4,5-dimethoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6-one) serves as a critical comparator in SAR studies due to its defined substitution pattern (4,5-di-OMe, 1,3-dioxolo ring) that yields intermediate cytotoxic and antimalarial potencies relative to more active (normelicopidine) and less active (melicopicine) analogs [1]. Its IC₅₀ values of 47.9 µg/mL (PC-3M), 37.8 µg/mL (LNCaP), 33.7 µg/mL (Dd2), and 29.7 µg/mL (3D7) provide quantitative benchmarks for evaluating synthetic derivatives .

Prostate Cancer Cell Line Screening Panels

Melicopine is suitable for inclusion in prostate cancer cytotoxicity screening panels alongside its acridone analogs, particularly given its differential activity between PC-3M (IC₅₀ = 47.9 µg/mL) and LNCaP (IC₅₀ = 37.8 µg/mL) cell lines [1]. The compound's lack of cytotoxicity toward HEK293 cells (>100 µg/mL) allows for selectivity assessments in parallel with potency measurements .

Antimalarial Screening: Chloroquine-Resistant Strains

With a demonstrated IC₅₀ of 33.7 µg/mL against chloroquine-resistant Dd2 P. falciparum and a selectivity index >2.9, melicopine represents a mid-tier positive control or reference compound for antimalarial screening campaigns focused on resistance mechanisms [1]. The compound's activity against both chloroquine-sensitive (3D7) and resistant (Dd2) strains (29.7 and 33.7 µg/mL, respectively) indicates minimal cross-resistance, a property that may be relevant for mechanistic studies .

Application
Selection Property
Validation Focus
Acridone SAR studies
Defined substitution pattern (4,5-di-OMe, 1,3-dioxolo)
Comparator potency ranking review
Prostate cancer cell-model screening
Cell-line-dependent response profile
Differential cytotoxicity endpoint review (PC-3M vs LNCaP)
Antimalarial resistance screening
Activity against chloroquine-resistant and sensitive strains
Cross-resistance endpoint context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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